

Application Notes and Protocols: ERG240 in Combination Cancer Therapies

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Compound of Interest

Compound Name: **ERG240**

Cat. No.: **B10830378**

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Introduction

ERG240 is an orally active, small molecule inhibitor of Branched-Chain Amino Acid Transaminase 1 (BCAT1).^[1] BCAT1 is a key enzyme in the metabolism of branched-chain amino acids (BCAAs) and has been identified as a promising therapeutic target in oncology.^[2] Overexpression of BCAT1 is observed in various cancers, including glioblastoma, leukemia, and colorectal cancer, where it supports tumor growth and survival by altering cellular metabolism.^[2] Inhibition of BCAT1 presents a novel strategy to disrupt the metabolic adaptations of cancer cells, potentially increasing their susceptibility to other anti-cancer agents.^[2]

These application notes provide a summary of preclinical findings and detailed protocols for investigating **ERG240** in combination with other cancer therapies, specifically focusing on immunotherapy and metabolic-targeted therapy.

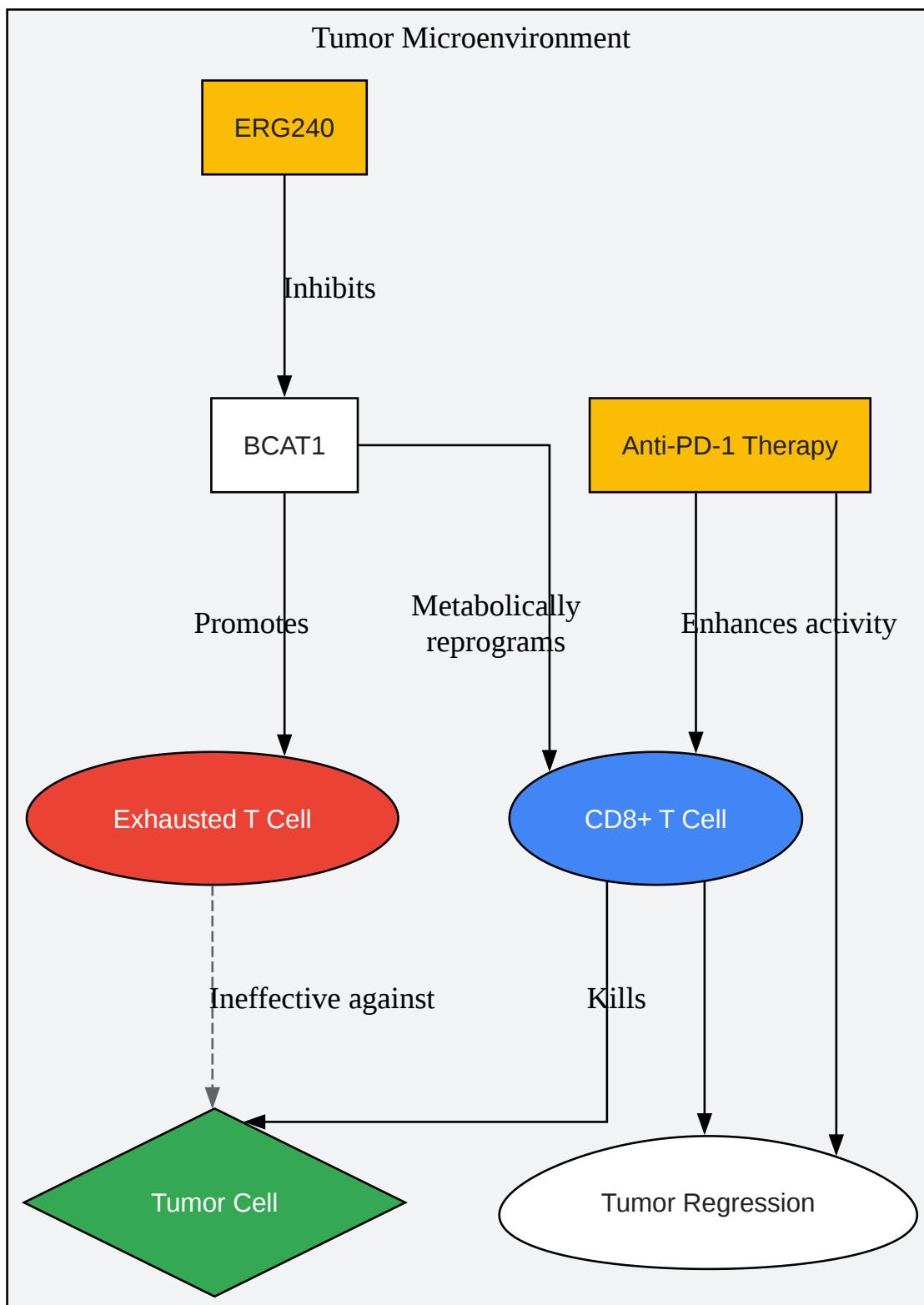
Mechanism of Action and Signaling Pathway

ERG240, a leucine analog, functions by blocking the enzymatic activity of BCAT1.^{[3][4]} In the context of cancer immunotherapy, the inhibition of BCAT1 by a related compound, ERG245, has been shown to reprogram the metabolism of CD8+ T cells, leading to enhanced anti-tumor immunity.^[5] Specifically, BCAT1 inhibition can prevent the terminal exhaustion of CD8+ T cells

within the tumor microenvironment.[5][6] This leads to an increase in the frequency of CD8+ T cells expressing Granzyme B and IFNy, key mediators of cancer cell killing.[6]

In glioblastoma, inhibition of BCAT1 has been shown to impair oxidative phosphorylation, mTORC1 activity, and nucleotide biosynthesis.[7] This creates a metabolic vulnerability that can be exploited by combination therapies.[7][8]

Signaling Pathway Diagram



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Caption: **ERG240** enhances anti-tumor immunity in combination with anti-PD-1 therapy.

Preclinical Data: ERG240 in Combination Therapy Combination with Anti-PD-1 Immunotherapy

A preclinical study using a related BCAT1 inhibitor, ERG245, demonstrated significant synergy with anti-PD-1 immunotherapy in a syngeneic CT26 colon cancer model.[\[6\]](#)

Treatment Group	Animal Model	Dosing Regimen	Outcome	Reference
ERG245 + anti-PD-1	CT26 colon cancer	ERG245: 5 mg/kg, i.p., days 7, 8, 9 post-tumor inoculation. Anti-PD-1: i.p., days 7, 11, 14, 18.	Eradication of established tumors.	[6]
ERG245 + anti-PD-1 (on large tumors)	CT26 colon cancer (avg. tumor size ~600 mm ³)	Not specified	Suppressed tumor growth and increased frequency of Granzyme B and IFNy expressing CD8+ T cells by ~50% compared to anti-PD-1 alone.	[6]

Combination with Metabolic-Targeted Therapy in Glioblastoma

While not directly using **ERG240**, a study using the BCAT1 inhibitor gabapentin provides a strong rationale for combining BCAT1 inhibition with agents that induce metabolic stress in cancer cells. In patient-derived isocitrate dehydrogenase wild-type (IDH-WT) glioblastoma models, co-treatment with a BCAT1 inhibitor and α -ketoglutarate (AKG) resulted in synthetic lethality.[\[7\]](#)[\[8\]](#)

Treatment Group	Cancer Model	Key Finding	Reference
BCAT1 inhibitor (gabapentin) + α -ketoglutarate (AKG)	IDH-WT Glioblastoma	Induced synthetic lethality in vitro and in vivo.	[7][8]

Experimental Protocols

In Vivo Combination Study of ERG240 and Anti-PD-1

This protocol is adapted from the study investigating a BCAT1 inhibitor in combination with anti-PD-1 therapy in a CT26 colon cancer model.[6]

1. Animal Model:

- BALB/c mice, 6-8 weeks old.

2. Tumor Cell Inoculation:

- Subcutaneously inject 5×10^5 CT26 colon carcinoma cells into the flank of each mouse.
- Monitor tumor growth using caliper measurements.

3. Treatment Groups:

- Vehicle control
- **ERG240** alone
- Anti-PD-1 antibody alone
- **ERG240 + Anti-PD-1 antibody**

4. Dosing and Administration:

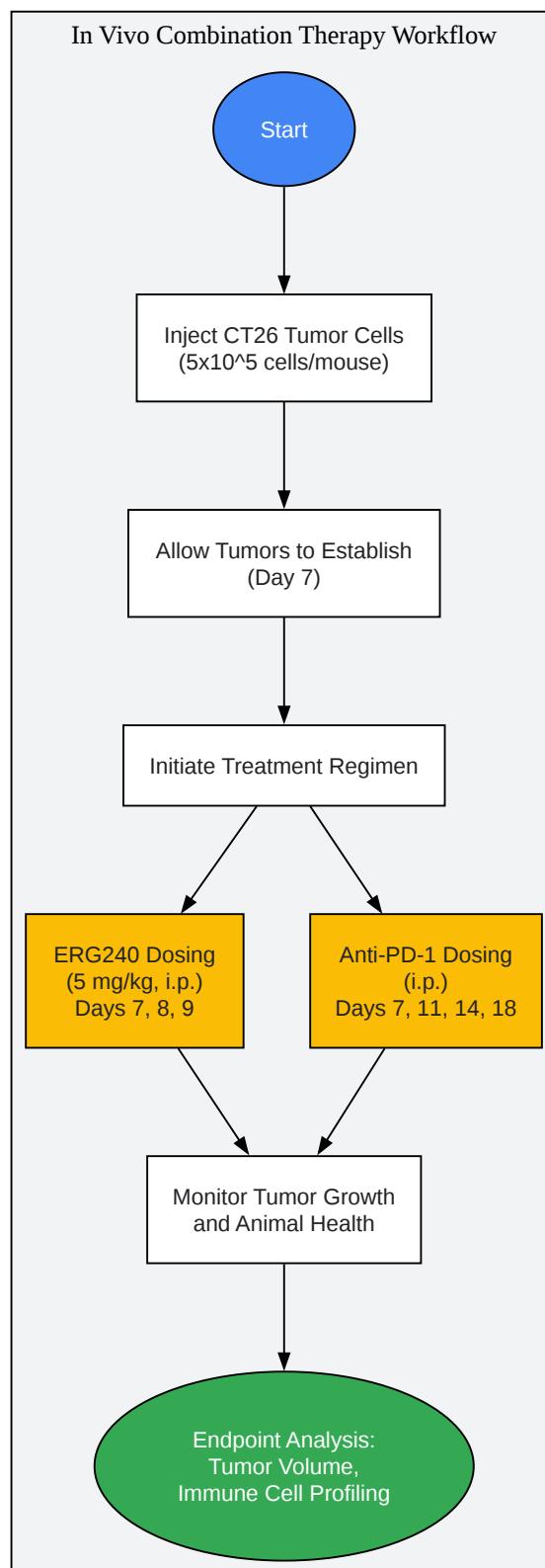
- **ERG240:** Prepare a solution for intraperitoneal (i.p.) injection. A dosage of 5 mg/kg can be used as a starting point, administered on days 7, 8, and 9 post-tumor inoculation.[6]

- Anti-PD-1 Antibody: Administer via i.p. injection on days 7, 11, 14, and 18 post-tumor inoculation.[6]

5. Monitoring and Endpoints:

- Measure tumor volume every 2-3 days.
- Monitor animal body weight and overall health.
- At the end of the study, tumors can be excised for analysis of immune cell infiltration (e.g., CD8+ T cells) and expression of cytotoxic markers (Granzyme B, IFNy) by flow cytometry or immunohistochemistry.

Experimental Workflow Diagram



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